Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDGVKMMGJWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652882 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-90-8 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrimidines, including this compound, can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study demonstrated that certain pyrimidine derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established drugs like celecoxib. For instance, this compound showed significant suppression of COX-2 activity, indicating its potential as a therapeutic agent in inflammatory diseases .
Agrochemical Applications
The compound is also explored for its agrochemical properties, particularly as a herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations.
Research Findings: Herbicidal Activity
In agricultural studies, this compound was tested for its herbicidal properties against various weed species. Results indicated a significant reduction in weed growth at specific concentrations, suggesting its utility in crop protection strategies .
Material Science
In material science, this compound is utilized in the synthesis of polymers and other materials due to its unique electronic properties imparted by the trifluoromethyl group.
Application Example: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it a candidate for advanced materials used in high-performance applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with key analogs, focusing on structural variations, physicochemical properties, and biological activity.
Structural and Physicochemical Properties
Key Observations:
- Ester Group Variation : Ethyl esters (e.g., CAS 304693-64-9) generally exhibit higher solubility in organic solvents compared to methyl esters .
- Functional Group Impact : Replacing CF₃ with NH₂ (CAS 448242-52-2) introduces hydrogen-bonding capacity, which may enhance bioavailability but reduce metabolic stability .
Inhibitory Activity (AP-1/NF-κB)
- The trifluoromethyl group at position 4 and the ethyl ester were critical for activity, with an IC₅₀ of <100 nM .
- This compound derivatives are often intermediates in synthesizing kinase inhibitors or antiviral agents due to their stability and reactivity .
Biological Activity
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and findings from various studies.
Structural Overview
This compound contains a pyrimidine ring, which is a common scaffold in many biologically active molecules. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. This compound's molecular formula is , with a molecular weight of approximately 208.13 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a related compound demonstrated strong inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of . This suggests that this compound may exhibit similar properties, potentially acting through mechanisms such as apoptosis induction or inhibition of specific signaling pathways.
Anti-inflammatory Activity
Pyrimidine derivatives have also been shown to possess anti-inflammatory properties. Compounds structurally related to this compound have been reported to inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard drugs like celecoxib . This indicates that this compound could be explored for its anti-inflammatory effects.
Antifungal Activity
In vitro assays have demonstrated that certain trifluoromethyl pyrimidines exhibit antifungal activity against various strains. For example, compounds in this class showed inhibition rates exceeding 90% against Botrytis cinerea . While specific data on this compound is limited, its structural similarities suggest potential antifungal properties worth investigating.
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group and carboxylate moiety. The mechanism of action is likely related to its ability to interact with enzymes and receptors due to its lipophilic nature, facilitating cellular uptake and modulation of biological pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | Contains additional methyl group | Enhanced reactivity in medicinal chemistry applications |
| Methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Lacks substitution at position 2 | Different pharmacological profiles |
| Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Contains chlorine substitution | Potentially different biological activity due to halogen effects |
This table illustrates how variations in substituents can significantly influence the biological activity and chemical behavior of pyrimidine derivatives.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that certain pyrimidines exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
- Inflammation Models : In animal models, compounds similar to this compound showed reduced paw edema in carrageenan-induced inflammation assays, supporting their potential as anti-inflammatory agents .
- Antifungal Efficacy : A series of trifluoromethyl pyrimidines were evaluated for their antifungal activities against Sclerotinia sclerotiorum, showing comparable efficacy to established fungicides .
Preparation Methods
The synthesis of methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic transformations starting from pyrimidine derivatives or their functionalized precursors. The key synthetic challenges include the introduction of the trifluoromethyl group at the 2-position and the formation of the ester functionality at the 5-position of the pyrimidine ring.
Preparation via Pyrimidine-5-ol Intermediates
A widely reported approach involves the preparation of 2-(trifluoromethyl)pyrimidine-5-ol intermediates, which can be subsequently esterified to form the methyl ester derivative.
Stepwise synthesis of 2-(trifluoromethyl)pyrimidine-5-ol:
Step 1: Formation of a key intermediate through reaction of pyrimidine derivatives with trifluoromethyl sources under controlled conditions. For example, the reaction of a suitable pyrimidine precursor with trifluoromethylating agents in organic solvents such as xylene or N-methyl alkyl ketones at elevated temperatures (~160 °C) for approximately 6 hours.
Step 2: Conversion of the intermediate to a tosylated derivative by reaction with p-toluenesulfonyl chloride in the presence of triethylamine at low temperatures (-5 to 0 °C). This step facilitates subsequent nucleophilic substitution reactions.
Step 3: Hydrolysis of the tosylated intermediate in dimethyl sulfoxide (DMSO) with sodium or potassium hydroxide at room temperature or slightly elevated temperatures (up to 40 °C) for over 48 hours. The reaction is performed under open conditions, followed by extraction and purification steps to isolate 2-(trifluoromethyl)pyrimidine-5-ol as a white solid.
This method is detailed in patent CN111533699A and provides a robust route to the hydroxy intermediate, which can be further transformed into the methyl ester.
Esterification to this compound
The hydroxy intermediate can be converted into the methyl ester through standard esterification methods:
Direct Esterification: Reacting the corresponding 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions to yield the methyl ester.
Alternative Methods: Use of methylating agents such as diazomethane or methyl iodide in the presence of bases for methylation of the carboxyl group.
Alternative Synthetic Routes
Another synthetic route involves the Biginelli-type condensation reactions, which have been used to prepare related pyrimidine derivatives such as ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This method involves the condensation of substituted aldehydes, ethyl acetoacetate, and urea under acid catalysis in ethanol. The resulting compounds can be modified by chlorination, alkylation, or hydrolysis to yield various derivatives including methyl esters.
Oxidation of Methyl-Substituted Pyrimidines
Oxidation of 4-methylpyrimidine derivatives bearing trifluoromethyl groups at the 2-position is another known approach to access pyrimidine carboxylic acids, which can then be esterified. Common oxidants include potassium permanganate and selenium dioxide; however, selenium dioxide is toxic and unsuitable for scale-up, while potassium permanganate often suffers from low yield and selectivity issues.
Summary of Key Reaction Conditions and Yields
Research Findings and Practical Considerations
The tosylation and subsequent hydrolysis steps are crucial for introducing the hydroxy group at the 5-position of the pyrimidine ring with the trifluoromethyl substituent at the 2-position.
Prolonged reaction times (over 48 hours) and controlled temperature conditions are necessary to achieve complete conversion and high purity.
The choice of base (NaOH or KOH) and solvent (DMSO) significantly affects the reaction efficiency.
Esterification to the methyl ester is a standard transformation but requires careful control of acidic conditions to avoid hydrolysis or decomposition of the trifluoromethyl group.
Oxidation routes from methyl-substituted pyrimidines are less favored due to toxicity and yield issues.
Q & A
Q. Optimization Tips :
- Use DMSO or dichloromethane as solvents to enhance intermediate stability .
- Control temperatures between 0–25°C to avoid decomposition of trifluoromethyl groups .
- Monitor reaction progress via HPLC (e.g., retention time ~1.23 minutes under SQD-FA05 conditions) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F) : Confirm regiochemistry of the trifluoromethyl group (δ ~110–120 ppm for ¹⁹F) and ester carbonyl (δ ~165–170 ppm for ¹³C) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.15) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
Basic: How does the trifluoromethyl group influence the compound’s electronic and steric properties in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the pyrimidine ring’s electron-deficient positions (e.g., C4 or C6).
- Steric Effects : The bulky CF₃ group hinders substitutions at adjacent positions, favoring regioselectivity at C5 (carboxylate) or C6 .
- Reactivity Data : In analogous ethyl esters, substitution with amines yields 85–90% purity when using DIPEA as a base .
Advanced: How can conflicting reactivity data in trifluoromethylpyrimidine derivatives be resolved during synthetic scale-up?
Methodological Answer:
Contradictions often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions but may promote side reactions with ester hydrolysis .
- Catalyst Selection : Pd/C vs. CuI catalysts for trifluoromethylation yield differing byproducts (e.g., dehalogenated vs. dimerized products) .
Resolution Strategy : - Conduct DoE (Design of Experiments) to map temperature/solvent/catalyst interactions.
- Use LC-MS/MS to identify and quantify side products .
Advanced: What strategies are effective for enhancing the compound’s stability under storage and reaction conditions?
Methodological Answer:
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation .
- In Situ Protection : Use TEMPO (0.1 mol%) to suppress radical degradation during reflux .
- Stability Screening : Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC-UV monitoring .
Advanced: How is this compound utilized in medicinal chemistry, particularly for enzyme inhibition studies?
Methodological Answer:
- DHFR Inhibition : Analogous methyl pyrimidine carboxylates show IC₅₀ values <10 µM against bacterial dihydrofolate reductase (DHFR) via competitive binding at the folate pocket .
- Kinase Targeting : The trifluoromethyl group enhances binding to hydrophobic ATP pockets in kinases (e.g., EGFR), as demonstrated in molecular docking studies .
Experimental Design : - Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized enzyme targets.
- Cellular Assays : Evaluate cytotoxicity in HEK293 or HeLa cells at 1–100 µM concentrations .
Advanced: How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions, followed by electrophilic quenching .
- Protecting Group Strategy : Temporarily block the carboxylate with tert-butyl groups to direct substitutions to C2 or C4 .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and guide reagent selection .
Advanced: What analytical workflows are recommended for resolving contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Cross-reference IC₅₀ values from enzyme assays (e.g., DHFR) with structural analogs (e.g., ethyl vs. methyl ester derivatives) .
- Structural Elucidation : Compare X-ray crystallography data (e.g., C–F bond lengths: ~1.34 Å) to confirm conformational stability .
- Batch Variability Testing : Use NMR impurity profiling to rule out synthetic byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
